3-Galactosyllactose

Catalog No.
S562019
CAS No.
32694-82-9
M.F
C18H32O16
M. Wt
504.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Galactosyllactose

CAS Number

32694-82-9

Product Name

3-Galactosyllactose

IUPAC Name

(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13+,14+,15+,16-,17-,18-/m0/s1

InChI Key

KZZUYHVLNLDKLB-KZCWKWOXSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O

Synonyms

3'-galactosyllactose, GAGGL, Gal(alphal-3)-Gal(betal-4)Glc, Gal(beta1-3)-Gal(beta1-4)Glc, galactosyl alpha (1-3)-galactosyl beta (1-4)glucose, galactosyl beta (1-3)-galactosyl beta (1-4)glucose

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O

3-Galactosyllactose, also known as gaggl, belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. 3-Galactosyllactose is soluble (in water) and a very weakly acidic compound (based on its pKa).

3-Galactosyllactose (CAS 32694-82-9), commonly referred to as 3'-GL, is a naturally occurring trisaccharide characterized by a β-D-Gal-(1→3)-β-D-Gal-(1→4)-D-Glc linkage. As a recognized human milk oligosaccharide (HMO) and a specific postbiotic generated during the fermentation of galacto-oligosaccharides (GOS) by Bifidobacterium species, 3'-GL is highly valued in nutritional biochemistry and microbiome research [1]. Unlike bulk GOS mixtures which are highly variable, purified 3'-GL serves as a precise analytical standard and a targeted bioactive ingredient. Its procurement is primarily driven by its validated role in fortifying the intestinal epithelial barrier and its highly specific immunomodulatory and prebiotic functions, making it a critical material for advanced therapeutic nutrition, synbiotic formulation, and high-resolution glycobiology assays [2].

Substituting 3'-GL with bulk galacto-oligosaccharide (GOS) mixtures or its structural isomers, 4'-GL and 6'-GL, fundamentally compromises targeted biological efficacy. Bulk GOS contains over 100 variable oligosaccharide structures, typically dominated by 4'-GL, making it impossible to achieve reproducible, dose-dependent mechanistic results for specific HMO pathways [1]. When compared directly to its pure isomers, 3'-GL exhibits non-interchangeable functional properties. For instance, 3'-GL provides superior protection of the intestinal epithelial barrier against fungal toxin challenges compared to both 4'-GL and 6'-GL [2]. Furthermore, in terms of microbiome modulation, 3'-GL is the only galactosyllactose isomer that significantly stimulates the growth of Bifidobacterium bifidum at the strain level [1]. Consequently, buyers formulating targeted synbiotics or investigating specific barrier-fortification mechanisms cannot rely on 4'-GL, 6'-GL, or crude GOS as functional equivalents.

Superior Intestinal Barrier Fortification vs. 4'-GL and 6'-GL

In comparative in vitro models of the infant intestine using transwell systems, 3'-GL demonstrates a unique capacity to protect epithelial membranes from disruption. When challenged with a fungal toxin known to break down the intestinal membrane, monolayers pre-treated with 3'-GL withstood the exposure significantly better than those treated with equivalent concentrations of 4'-GL or 6'-GL [1]. While all isomers reduced IL-8 inflammation markers, only 3'-GL provided this superior structural membrane protection.

Evidence DimensionIntestinal membrane integrity post-fungal toxin exposure
Target Compound DataMaintained superior barrier integrity against toxin-induced breakdown
Comparator Or Baseline4'-GL and 6'-GL (exhibited significantly lower structural protection)
Quantified Difference3'-GL yielded the highest resistance to toxin-induced membrane breakdown among all tested galactosyllactoses.
ConditionsIn vitro transwell intestinal model, 24-hour pre-treatment followed by fungal toxin challenge.

Procurement for therapeutic nutrition or advanced infant formulas targeting gut barrier fortification must prioritize 3'-GL over other isomers to achieve maximum structural protection.

Exclusive Strain-Level Stimulation of Bifidobacterium bifidum

While 4'-GL is recognized as the most broadly bifidogenic galactosyllactose, 3'-GL possesses a highly specific stimulatory profile. In in vitro fermentations utilizing infant faecal microbiota analyzed via DESeq, 3'-GL was identified as the only galactosyllactose isomer capable of significantly stimulating the growth of Bifidobacterium bifidum [1]. Both 4'-GL and 6'-GL failed to significantly enhance B. bifidum abundance, despite increasing other strains like B. longum and B. breve.

Evidence DimensionStrain-specific bifidogenic stimulation (B. bifidum)
Target Compound DataSignificant stimulation and increased abundance of B. bifidum
Comparator Or Baseline4'-GL and 6'-GL (No significant stimulation of B. bifidum)
Quantified Difference3'-GL exclusively targets and increases B. bifidum abundance, a trait absent in its structural isomers.
ConditionsIn vitro fermentation of infant faecal microbiota, strain-level DESeq analysis.

Formulators designing precision synbiotics intended to specifically colonize or restore B. bifidum populations must procure 3'-GL, as alternative isomers lack this targeted efficacy.

Gram-Scale Synthesis Yield and Structural Complexity

The specific β(1→3) glycosidic linkage of 3'-GL imposes distinct synthetic constraints compared to its isomers. During gram-scale chemical synthesis from lactose acceptor building blocks, 3'-GL was obtained in an 11% overall yield requiring seven synthetic steps, achieving 95.4% purity [1]. In contrast, 4'-GL and 6'-GL required only six steps, yielding 22% and 15%, respectively. The moderate yield of 3'-GL is primarily due to byproduct formation during the specific glycosylation reaction required for the 3'-position.

Evidence DimensionChemical synthesis yield and step count
Target Compound Data11% overall yield, requiring 7 synthetic steps
Comparator Or Baseline4'-GL (22% yield, 6 steps) and 6'-GL (15% yield, 6 steps)
Quantified Difference3'-GL requires one additional synthetic step and yields 50% less product than 4'-GL under identical gram-scale synthetic methodologies.
ConditionsGram-scale chemical synthesis from commercially available lactose.

Buyers and process chemists scaling up 3'-GL production or utilizing it as a precursor must account for its lower synthetic yield and higher process complexity relative to 4'-GL.

Precision Synbiotic Formulation for B. bifidum Restoration

Because 3'-GL is the only galactosyllactose isomer proven to significantly stimulate Bifidobacterium bifidum at the strain level, it is the optimal prebiotic choice for synbiotic supplements specifically designed to restore this crucial infant-type bifidobacterial strain [1].

Advanced Infant Formula for Gut Barrier Fortification

Given its superior ability to protect intestinal epithelial membranes against toxin-induced breakdown compared to 4'-GL and 6'-GL, 3'-GL is highly recommended as a premium postbiotic/HMO additive in advanced infant formulas aimed at preventing necrotizing enterocolitis (NEC) or general gut barrier dysfunction[2].

Analytical Reference Standards for GOS Quality Control

As a minor but highly bioactive component of commercial galacto-oligosaccharide (GOS) mixtures, high-purity 3'-GL is an essential analytical standard for QA/QC laboratories. It enables the precise quantification of β(1→3) linkages in complex prebiotic batches, ensuring lot-to-lot functional reproducibility [1].

Physical Description

Solid

XLogP3

-6.6

Other CAS

32694-82-9

Wikipedia

(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

Dates

Last modified: 02-18-2024

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